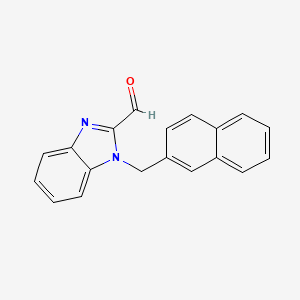

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Description

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde (CAS: 537010-29-0) is a benzimidazole derivative featuring a naphthylmethyl substituent at the N1-position and a formyl group at the C2-position. Its molecular formula is C₁₉H₁₄N₂O, with a molecular weight of 286.334 g/mol and a purity of ≥95% . The compound is synthesized via N-alkylation of benzimidazole precursors, a method analogous to the preparation of related compounds such as 1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (compound 22) using 2-(bromomethyl)naphthalene . The aldehyde group at C2 enhances its reactivity, making it a valuable intermediate for further functionalization in medicinal and materials chemistry.

Properties

IUPAC Name |

1-(naphthalen-2-ylmethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-13-19-20-17-7-3-4-8-18(17)21(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASCVBIDXHJMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358349 | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-29-0 | |

| Record name | 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Naphthalen-2-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Aldehydes

A common and efficient method to prepare benzimidazole derivatives involves the condensation of o-phenylenediamine with aromatic aldehydes under catalytic conditions. Sodium metabisulfite catalysis has been reported to facilitate this condensation, yielding 2-arylbenzimidazole derivatives with good to excellent yields (46–99%).

- Reaction conditions: Typically performed in ethanol or methanol solvents.

- Temperature: Mild heating or microwave irradiation can be used to accelerate the reaction.

- Catalysts: Sodium metabisulfite or other mild catalysts.

Cyclization via Stobbe Condensation and Subsequent Cyclization

According to a patent describing benzimidazole derivative synthesis, a Stobbe condensation reaction can be employed as an initial step, where a suitable precursor compound (Chemical Formula 8) reacts with another compound (Chemical Formula 9) in the presence of a base such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide. This reaction is performed in solvents like methanol, ethanol, acetonitrile, or methylene chloride at 50–55°C.

Following this, a cyclization reaction is carried out in acetonitrile at 80–85°C to form the benzimidazole ring system.

N-Alkylation with 2-Naphthylmethyl Group

Selective N-alkylation of the benzimidazole nitrogen is a critical step to introduce the 2-naphthylmethyl substituent. This can be achieved by reacting the benzimidazole core with 2-(bromomethyl)naphthalene or a similar electrophilic 2-naphthylmethyl halide under basic conditions.

- Bases: Potassium carbonate or sodium bicarbonate are commonly used.

- Solvents: Methanol, ethanol, water, or their mixtures.

- Temperature: Mild conditions around 23–25°C are preferred to avoid side reactions.

This step ensures the selective attachment of the bulky 2-naphthylmethyl group at the N-1 position of benzimidazole.

Summary Table of Preparation Steps and Conditions

Research Findings and Yields

- The sodium metabisulfite catalyzed condensation method provides a robust and high-yielding route to benzimidazole cores, adaptable to various substituents including bulky groups like 2-naphthylmethyl.

- The patented method emphasizes the use of low-cost starting materials, avoidance of dangerous reagents, and elimination of additional separation steps, making it suitable for large-scale production with excellent yields.

- N-alkylation under mild basic conditions ensures high selectivity and yield without decomposition of sensitive aldehyde functionalities.

- The overall synthetic route is modular, allowing for diversification at the N-1 position and the 2-position, facilitating the synthesis of derivatives for pharmaceutical applications.

Additional Notes

- The preparation of 2-aminobenzimidazole intermediates, which can be precursors for further functionalization, can be achieved by ring closure of o-phenylenediamine with cyanamide or thiourea derivatives, providing high purity and yield.

- Alkylation and arylation reactions on benzimidazole derivatives have been extensively studied, providing a broad toolkit for modifying the benzimidazole scaffold.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic addition-elimination reactions with nitrogen-based nucleophiles to form Schiff bases.

Hydrazone Formation

Reaction with thiosemicarbazide in ethanol under acidic conditions yields the corresponding thiosemicarbazone derivative (Fig. 1) :

Reaction:

Conditions: Reflux in ethanol with acetic acid (3 h).

Yield: 75% .

Key Spectral Data

- IR: at 1693 cm (aldehyde) disappears; at 1594 cm appears .

- 1^11H NMR: Aldehyde proton ( 9.95) replaced by azomethine proton ( 8.24) and NH signals ( 11.49, 12.84) .

Nucleophilic Additions

The aldehyde participates in Grignard and organometallic reactions to form secondary alcohols.

Grignard Reaction

Limited data exists, but analogous benzimidazole-2-carbaldehydes react with methylmagnesium bromide to form 2-(hydroxyalkyl)benzimidazoles .

Oxidation

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO), though no direct studies on this compound are reported.

Reduction

Sodium borohydride reduces the aldehyde to a primary alcohol:

.

Application: Alcohol derivatives are intermediates for esterification or etherification .

Cyclization Reactions

The aldehyde and benzimidazole NH group may participate in intramolecular cyclization.

Oxadiazole Formation

Condensation with hydrazides followed by cyclization (e.g., using POCl) forms 1,3,4-oxadiazole derivatives :

Example:

.

Biological Relevance: These derivatives show anticonvulsant activity in MES and scPTZ models .

Comparative Reactivity with Structural Analogues

Ligand Design

The aldehyde and benzimidazole nitrogen atoms enable coordination with transition metals (e.g., Cu, Ni) .

Example: Schiff base complexes exhibit catalytic activity in cross-coupling reactions .

Pharmacophore Development

Derivatives are used in CB1 receptor-targeted drug design. 2-Naphthyl substituents reduce receptor affinity compared to 1-naphthyl analogues due to unfavorable hydrophobic interactions .

Mechanistic Insights

- Schiff Base Formation: Protonation of the aldehyde oxygen enhances electrophilicity, facilitating nucleophilic attack by amines .

- Steric Effects: The 2-naphthylmethyl group hinders reactions at the benzimidazole N1 position, directing modifications to the aldehyde .

This compound’s versatility in forming bioactive derivatives and coordination complexes underscores its utility in medicinal chemistry and materials science. Further studies on catalytic applications and structure-activity relationships are warranted.

Scientific Research Applications

Biological Activities

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde exhibits a range of biological activities, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth .

Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activities. Studies have reported that compounds with the benzimidazole scaffold demonstrate broad-spectrum activity against bacteria and fungi. The presence of the naphthyl group may enhance this activity through improved lipophilicity and cellular uptake .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For example, related compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies and Research Findings

Here are some notable findings from recent research:

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for potential applications in drug development:

- Anticancer Drugs : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's antimicrobial properties suggest it could be developed into new antibiotics or antifungal treatments.

- Anti-inflammatory Medications : Its efficacy in reducing inflammation could lead to new treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

1-Methyl-1H-benzimidazole-2-carbaldehyde (CAS: 3012-80-4)

- Substituents : Methyl group at N1, aldehyde at C2.

- Molecular Formula : C₉H₈N₂O.

- Key Differences :

6-Fluoro-1H-benzimidazole-2-carbaldehyde (CAS: 885280-34-2)

- Substituents : Fluorine at C6, aldehyde at C2.

- Molecular Formula : C₈H₅FN₂O.

- Lower molecular weight (180.14 g/mol) compared to the naphthylmethyl derivative .

1-Benzyl-2-phenyl-1H-benzimidazole Derivatives

- Substituents : Benzyl at N1, phenyl at C2.

- Example : 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole.

- Key Differences :

Imidazole vs. Benzimidazole Derivatives

1-Benzyl-1H-imidazole-2-carbaldehyde (CAS: 10045-65-5)

- Core Structure : Imidazole (5-membered ring) instead of benzimidazole.

- Molecular Formula : C₁₁H₁₀N₂O.

- Key Differences :

1-Phenyl-1H-imidazole-2-carbaldehyde (CAS: 6002-15-9)

Functional Group Modifications

(1H-Benzimidazole-2-yl)methanol Derivatives

- Substituents : Hydroxymethyl at C2.

- Example: (1H-Benzimidazole-2-yl)methanol derivatives (24–30).

- Key Differences :

Benzimidazole-2-carboxylic Acids (40–46)

Physicochemical and Reactivity Comparisons

Key Properties

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde | 286.33 | ~3.5 | Not reported | Aldehyde: Nucleophilic additions, Schiff base formation |

| 1-Methyl-1H-benzimidazole-2-carbaldehyde | 160.17 | ~1.8 | Not reported | Similar aldehyde reactivity, lower steric hindrance |

| 1-Benzyl-2-phenyl-1H-benzimidazole | 310.79 | ~4.2 | 180–185 | No aldehyde; inert to nucleophiles |

| 1-Benzyl-1H-imidazole-2-carbaldehyde | 186.21 | ~1.5 | Not reported | Reduced conjugation, faster aldehyde reactions |

*LogP estimated using fragment-based methods.

Biological Activity

1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H15N2O

- Molecular Weight : 265.32 g/mol

This compound features a benzimidazole core substituted with a naphthylmethyl group and an aldehyde functional group, contributing to its unique biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics such as amikacin .

- Anticancer Activity : Research indicates that this compound can induce cytotoxic effects on various cancer cell lines. For instance, it has demonstrated antiproliferative effects against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity . The mechanism involves interference with tubulin polymerization, which is crucial for cell division.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, demonstrating promising antioxidant activity that may protect against oxidative stress-related diseases .

Antimicrobial Activity

Anticancer Activity

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound's structural features enhance its binding affinity to bacterial targets, making it a candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against different tumor cell lines. The results indicated that it significantly inhibited cell proliferation in MDA-MB-231 cells through apoptosis induction and disruption of microtubule dynamics. This suggests potential applications in cancer therapy, particularly for aggressive breast cancers .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde?

Answer:

The synthesis typically involves condensation reactions between benzimidazole precursors and naphthylmethyl derivatives. For example:

- Step 1: React 1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) with 2-naphthylmethyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and reaction time to avoid side products like N-alkylated impurities .

- Key Challenge: Steric hindrance from the naphthyl group may reduce reaction efficiency; using polar aprotic solvents (e.g., DMSO) can enhance solubility .

Advanced: How does the 2-naphthylmethyl substituent influence crystallographic refinement and hydrogen-bonding networks?

Answer:

The bulky 2-naphthyl group introduces challenges in crystallographic analysis:

- Crystal Packing: The planar naphthyl moiety often leads to π-π stacking interactions, but steric effects can disrupt symmetry, requiring high-resolution data (e.g., <1.0 Å) for accurate refinement .

- Hydrogen Bonding: Graph set analysis (e.g., using Etter’s rules) reveals that the carbaldehyde oxygen participates in C=O···H-N interactions with adjacent benzimidazole NH groups, forming R₂²(8) motifs. However, the naphthyl group may limit intermolecular H-bonding, favoring van der Waals interactions .

- Tools: SHELXL for refinement , ORTEP-3 for visualization , and WinGX for data integration .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

- HPLC-MS: Quantifies purity (>95%) and detects degradation products (e.g., oxidation of the aldehyde to carboxylic acid) .

- ¹H/¹³C NMR: Confirm regioselectivity of naphthylmethyl substitution (e.g., 2-position vs. 1-naphthyl isomers) via aromatic proton splitting patterns and NOE correlations .

- FTIR: Monitor aldehyde C=O stretch (~1680 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) for functional group integrity .

Advanced: How can isotopic labeling resolve metabolic pathways in anaerobic degradation studies?

Answer:

- Experimental Design: Incubate the compound with ¹³C-bicarbonate in microbial cultures. Mass spectrometry (MS/MS) tracks ¹³C incorporation into metabolites like (2-naphthylmethyl)succinate, confirming enzymatic carboxylation steps .

- Contradiction Handling: Trace (2-naphthylmethyl)succinate in naphthalene-grown cultures may arise from side reactions of 2-naphthoyl-CoA rather than direct methylation. Use deuterated naphthalene (d₈) to distinguish primary vs. secondary pathways .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity: Limited acute toxicity data, but structural analogs (e.g., benzimidazole carbamates) suggest potential mutagenicity. Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Stable at –20°C under argon; aldehyde group is prone to oxidation, so store with desiccants .

Advanced: How do steric and electronic effects impact catalytic applications in medicinal chemistry?

Answer:

- Steric Effects: The naphthyl group reduces accessibility to enzymatic active sites, as seen in lower inhibition potency against cytochrome P450 compared to smaller substituents .

- Electronic Effects: The electron-withdrawing carbaldehyde enhances electrophilicity, enabling Schiff base formation with lysine residues in target proteins. DFT calculations (e.g., Gaussian) predict charge distribution at the aldehyde carbon (Mulliken charge ~+0.45) .

Basic: What solvents and conditions optimize recrystallization for X-ray-quality crystals?

Answer:

- Solvent System: Use methanol/water (4:1 v/v) at 4°C for slow evaporation. The naphthyl group’s hydrophobicity requires gradual solvent removal to prevent amorphous precipitation .

- Additives: Trace acetic acid (1% v/v) can protonate the benzimidazole NH, improving crystal lattice formation .

Advanced: How do competing reaction pathways affect synthetic yield in large-scale preparations?

Answer:

- Side Reactions: Naphthylmethyl bromide may alkylate the benzimidazole nitrogen at the 1-position instead of the desired 2-position. Monitor via LC-MS and adjust pH to ~8.5 to favor N-2 selectivity .

- Scale-Up Mitigation: Use flow chemistry to control exothermic reactions and reduce byproduct formation. Residence time optimization (e.g., 30 min at 70°C) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.